molecular formula C5H7N3S B1303998 2-Amino-6-methylpyrimidine-4-thiol CAS No. 6307-44-4

2-Amino-6-methylpyrimidine-4-thiol

Cat. No.: B1303998
CAS No.: 6307-44-4
M. Wt: 141.2 g/mol
InChI Key: VWMGCVRJTGJRSS-UHFFFAOYSA-N
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Description

“2-Amino-6-methylpyrimidine-4-thiol” is a chemical compound with the molecular formula C5H7N3S . It has an average mass of 141.194 Da and a monoisotopic mass of 141.036072 Da .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which could include “this compound”, has been reported in various studies . These compounds are typically prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, boiling point of 259.0±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and flash point of 110.4±22.6 °C .

Scientific Research Applications

Hydrazinolysis of Heterocyclic Compounds

  • Application in Hydrazinolysis : The compound 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione, closely related to 2-Amino-6-methylpyrimidine-4-thiol, undergoes hydrazinolysis yielding various derivatives. These derivatives indicate the compound's utility in synthesizing diverse heterocyclic compounds with potential applications in medicinal chemistry (Dickinson & Jacobsen, 1975).

Synthesis of Dithiol Compounds

  • Role in Dithiol Synthesis : 2-Methylpyrimidine-4,6-dithiol, a compound related to this compound, is synthesized and converted into various derivatives. These derivatives highlight the flexibility and potential of such compounds in synthetic organic chemistry, particularly in synthesizing sulfur-containing pyrimidines (Hurst, 1984).

Development of Thiazolo Pyrimidine Derivatives

  • Thiazolo Pyrimidine Derivatives : A study demonstrates the synthesis of thiazolo[4,5-d] pyrimidine derivatives from 5-bromo-2,4-dichloro-6-methylpyrimidine. This indicates potential applications in developing novel pyrimidine derivatives for pharmaceutical use (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Spectrophotometric Applications

  • Spectrophotometric Analysis : A colorimetric method for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine (related to this compound) using gold nanoparticles illustrates its potential use in spectrophotometric applications, particularly in detecting thiols (Hormozi-Nezhad & Ghayyem, 2014).

Safety and Hazards

The safety data sheet for a similar compound, 2-Pyrimidinamine, 4,6-dimethyl-, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Research on pyrimidines, including “2-Amino-6-methylpyrimidine-4-thiol”, is ongoing, with a focus on developing new efficient antitrypanosomal compounds with less side effects . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is also a promising area of research .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-6-methylpyrimidine-4-thiol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a nucleophile, participating in nucleophilic substitution reactions. It has been shown to interact with enzymes such as pyrimidine nucleoside phosphorylase, which is involved in the metabolism of pyrimidine nucleosides . The thiol group in this compound can form disulfide bonds with cysteine residues in proteins, potentially affecting protein structure and function .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules. For instance, it has been shown to modulate the activity of protein kinases, which are crucial for the regulation of cell growth and differentiation . Additionally, this compound can impact gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes . Its effects on cellular metabolism include alterations in the levels of key metabolites and changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules through hydrogen bonding, van der Waals forces, and covalent interactions. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at certain concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as pyrimidine nucleoside phosphorylase, which converts it into other biologically active compounds . This compound can also affect the levels of key metabolites, such as nucleotides and amino acids, by influencing their synthesis and degradation . The interactions of this compound with cofactors and other metabolic intermediates play a crucial role in its biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the action of targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2-amino-6-methyl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMGCVRJTGJRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381801
Record name 2-Amino-6-methylpyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-44-4
Record name NSC41330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-methylpyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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